molecular formula C9H13F3N4O2S B8079645 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide

Cat. No.: B8079645
M. Wt: 298.29 g/mol
InChI Key: OPRISKUUDKUHJV-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at position 1 with a trifluoroacetyl group and at position 3 with a carbonyl group linked to a hydrazinecarbothioamide moiety. The trifluoroacetyl group enhances lipophilicity and electron-withdrawing properties, while the hydrazinecarbothioamide is a pharmacophore associated with biological activities such as antimicrobial and enzyme inhibition . Its molecular formula is inferred as C₉H₁₂F₃N₃O₂S, with a molecular weight of approximately 283.28 g/mol.

Properties

IUPAC Name

[[1-(2,2,2-trifluoroacetyl)piperidine-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O2S/c10-9(11,12)7(18)16-3-1-2-5(4-16)6(17)14-15-8(13)19/h5H,1-4H2,(H,14,17)(H3,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRISKUUDKUHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The trifluoroacetyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The following table compares key structural features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide (Target) Piperidine Trifluoroacetyl, hydrazinecarbothioamide ~283.28
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea Pyrrolidine/cyclohexane Trifluoroacetyl, thiourea, triazole, bis(trifluoromethyl)phenyl Not reported
2-(3,3-Dimethoxypropanoyl)-N-phenyl-1-hydrazinecarbothioamide Hydrazinecarbothioamide Dimethoxypropanoyl, phenyl ~283.34
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide Pyridine Chloro, trifluoromethyl, propanoyl, phenyl ~402.82
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide Piperidine/pyrazole Trifluoromethylpyrazole, acetyl ~338.33

Key Observations :

  • The target compound uniquely combines a piperidine backbone with trifluoroacetyl and hydrazinecarbothioamide groups.
  • Compound shares the trifluoroacetyl group but replaces piperidine with pyrrolidine and adds a triazole-cyclohexane-thiourea system, likely increasing steric bulk.
  • Compound retains the hydrazinecarbothioamide but replaces the trifluoroacetyl-piperidine with a dimethoxypropanoyl group, reducing electron-withdrawing effects.
  • Compound substitutes the piperidine with a pyridine ring and introduces a chloro-trifluoromethyl group, enhancing aromatic interactions.
  • Compound retains the piperidine-carbothioamide core but replaces trifluoroacetyl with a trifluoromethylpyrazole-acetyl group, altering metabolic stability.

Pharmacological and Physical Properties

Pharmacological Activity:
  • Compound : Thiourea derivatives are known for kinase inhibition (e.g., JAK2/STAT5 pathways) .
  • Compound : Pyridine-trifluoromethyl groups may enhance binding to hydrophobic enzyme pockets.
  • Compound : Trifluoromethylpyrazole improves metabolic stability compared to trifluoroacetyl .
Physical Properties:
  • Stability : Trifluoroacetyl is prone to hydrolysis under basic conditions, whereas trifluoromethyl groups (e.g., ) are more inert .

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